(R)-3-Boc-amino-butylamine

Overview

Description

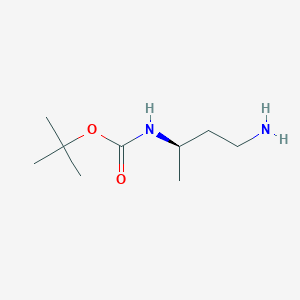

®-3-Boc-amino-butylamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its utility as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Boc-amino-butylamine typically involves the protection of the amino group of ®-3-amino-butylamine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of ®-3-amino-butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of ®-3-Boc-amino-butylamine follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: ®-3-Boc-amino-butylamine can undergo oxidation reactions, although these are less common due to the presence of the Boc protecting group.

Reduction: The compound can be reduced to yield the corresponding amine, ®-3-amino-butylamine, by removing the Boc group through hydrogenation or treatment with strong acids like trifluoroacetic acid.

Substitution: Nucleophilic substitution reactions can occur at the amino group, especially after deprotection of the Boc group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the amine.

Reduction: ®-3-amino-butylamine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(R)-3-Boc-amino-butylamine serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to function effectively in drug design and development.

- Key Applications :

- Synthesis of Neurological Agents : It is used to create compounds that interact with neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety.

- Peptidomimetics : The compound's ability to stabilize amino groups makes it ideal for developing peptidomimetics, which mimic natural peptides and can modulate biological activity.

Peptide Synthesis

The compound is widely employed as a protecting group for amines during peptide synthesis. This role is critical in ensuring selective modifications of amino acids, facilitating the production of complex peptides.

- Benefits :

- Selective Modification : The Boc protecting group stabilizes the amino group, allowing for targeted reactions without interfering with other functional groups.

- Enhanced Yield : Utilizing this compound can lead to higher yields in peptide synthesis due to its stability and reactivity.

Bioconjugation Techniques

In bioconjugation, this compound enables the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems.

- Applications :

- Targeted Drug Delivery : By conjugating drugs to specific targeting moieties using this compound, researchers can improve the efficacy and reduce side effects of therapeutic agents.

- Diagnostic Tools : It can be used in developing diagnostic agents that require precise interactions with biological targets.

Research in Organic Chemistry

This compound is a valuable building block in organic chemistry research, facilitating the development of new synthetic pathways.

- Applications :

- Synthesis of Complex Molecules : It provides chemists with versatile options for constructing complex organic compounds.

- Chiral Auxiliary : The chiral nature of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis.

Material Science

In material science, this compound finds applications in developing polymers and coatings that require specific functional groups for enhanced performance.

- Applications :

- Polymer Development : It can be incorporated into polymer matrices to impart specific chemical properties or functionalities.

- Coatings : The compound can enhance the adhesion and durability of coatings used in various industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of neurological agents | Targeted treatment development |

| Peptide Synthesis | Protecting group for amines | Higher yield and selective reactions |

| Bioconjugation | Drug delivery systems | Improved efficacy |

| Organic Chemistry Research | Building block for complex molecules | Versatile synthetic pathways |

| Material Science | Development of polymers and coatings | Enhanced performance |

Case Studies

- Pharmaceutical Case Study : A study highlighted the use of this compound in synthesizing a novel class of anti-depressants. The compound facilitated the formation of key intermediates that showed promising activity in preclinical models.

- Peptide Synthesis Case Study : Research demonstrated that using this compound as a protecting group resulted in a significant increase in the purity and yield of synthesized peptides compared to traditional methods.

- Bioconjugation Case Study : A project involved attaching this compound derivatives to antibody-drug conjugates, enhancing their specificity towards tumor cells while minimizing off-target effects.

Mechanism of Action

The mechanism of action of ®-3-Boc-amino-butylamine primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized.

Comparison with Similar Compounds

(S)-3-Boc-amino-butylamine: The enantiomer of ®-3-Boc-amino-butylamine, differing in the spatial arrangement of atoms around the chiral center.

N-Boc-1,4-butanediamine: A similar compound with an additional amino group.

N-Boc-2-aminoethanol: A compound with a hydroxyl group instead of an additional carbon chain.

Uniqueness: ®-3-Boc-amino-butylamine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in synthetic applications. Its Boc protecting group also provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

(R)-3-Boc-amino-butylamine is a chiral compound with significant potential in biological and medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and applications in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential applications in various fields.

- Molecular Formula : C₉H₂₀N₂O₂

- Molecular Weight : 188.27 g/mol

- Appearance : White solid

- Solubility : Soluble in common organic solvents like ethanol and methanol

The Boc group serves to stabilize the amino group, allowing selective reactions at other sites within the molecule. Upon deprotection, the amine can participate in various biochemical pathways, making it a versatile building block in organic synthesis.

The primary mechanism of action for this compound involves its role as a synthetic intermediate. The Boc protecting group allows for controlled reactions, facilitating the formation of peptide bonds and interactions with other biomolecules. This property is particularly valuable in the design of peptidomimetics, which can mimic natural peptides and interact with biological targets .

Biological Activity

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit notable biological properties. For instance:

- Enzyme Interactions : The compound can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins.

- Pharmaceutical Applications : As an intermediate in the synthesis of various pharmaceuticals, it has potential implications for treating metabolic disorders and neurological diseases .

- Receptor Modulation : The amino group suggests possible activity in enzyme inhibition or receptor modulation, which could lead to the development of novel therapeutic agents.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Boc Protection of Amines : The Boc group can be introduced to protect the amino functional group during synthesis.

- Reduction Reactions : The compound can be reduced to yield the corresponding amine by removing the Boc group using hydrogenation or strong acids like trifluoroacetic acid.

- Substitution Reactions : Nucleophilic substitution can occur at the amino group after deprotection, allowing for further functionalization.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

- Protein Engineering : Research has focused on enhancing enzyme activity through directed evolution techniques that utilize compounds like this compound as substrates or intermediates .

- Peptidomimetics Development : The compound has been incorporated into peptidomimetic designs to influence binding properties to target receptors, showcasing its potential in drug discovery.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (R)-3-(Boc-amino)piperidine | C₁₀H₁₈N₂O₂ | 200.28 g/mol | Used as an intermediate for diabetes medications |

| (R)-3-(Boc-amino)pyrrolidine | C₉H₁₈N₂O₂ | 186.25 g/mol | Important for synthesizing neuroactive compounds |

| (R)-Boc-phenylalanine | C₁₁H₁₃N₃O₂ | 225.24 g/mol | Amino acid derivative used in peptide synthesis |

The unique chain length and functional groups of this compound enhance its reactivity compared to these similar compounds, making it particularly valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name |

tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFSNZHLGGAJC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170367-69-8 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-amino-1-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170367-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.